2-Bromo-3,6-dimethoxynaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11BrO2 |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-4-3-8-6-11(13)12(15-2)7-9(8)5-10/h3-7H,1-2H3 |
InChI Key |
IRNQKZLCYOMLHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)Br)OC |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization of 2 Bromo 3,6 Dimethoxynaphthalene
Precursor Synthesis and Halogenation Strategies
The successful synthesis of 2-bromo-3,6-dimethoxynaphthalene is contingent on two critical stages: the efficient preparation of the 3,6-dimethoxynaphthalene precursor and the subsequent regioselective introduction of a bromine atom at the C-2 position.
Bromination of Naphthalene (B1677914) Derivatives
The introduction of a bromine atom onto the naphthalene core is typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the naphthalene ring. In the case of dimethoxynaphthalenes, the electron-donating methoxy (B1213986) groups activate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.
The methoxy groups in 3,6-dimethoxynaphthalene are powerful activating groups and direct incoming electrophiles to the ortho and para positions. In the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). For 3,6-dimethoxynaphthalene, the positions ortho and para to the methoxy groups are 2, 4, 5, and 7. The C-2 and C-7 positions are α-like in their reactivity due to the activation by the adjacent methoxy group, while the C-4 and C-5 positions are also activated.
In the bromination of 1,5-dimethoxynaphthalene, substitution occurs at the 4-position, which is an α-position ortho to a methoxy group. rsc.org For 1,4-dimethoxynaphthalene, bromination readily occurs at the 2-position, an α-like position, in high yield. prepchem.com These examples suggest that the bromination of 3,6-dimethoxynaphthalene would likely proceed at one of the activated α-like positions. The steric hindrance and electronic effects of the two methoxy groups will ultimately determine the final regiochemical outcome.
A plausible route to this compound involves the direct bromination of 3,6-dimethoxynaphthalene using a suitable brominating agent in an appropriate solvent system. The reaction conditions would need to be carefully controlled to favor monosubstitution and prevent the formation of dibrominated or other isomeric products.
Table 1: Regioselective Bromination of Naphthalene Derivatives
| Starting Material | Brominating Agent | Solvent | Major Product | Reference |
| 1,4-Dimethoxynaphthalene | Bromine | Acetic Acid | 2-Bromo-1,4-dimethoxynaphthalene | prepchem.com |
| 2-Methoxynaphthalene (B124790) | Bromine | Acetic Acid | 1,6-Dibromo-2-methoxynaphthalene | prepchem.com |
| 1,5-Dimethoxynaphthalene | Not specified | Not specified | 4-Bromo-1,5-dimethoxynaphthalene | rsc.org |
While electrophilic substitution is the primary method for brominating the aromatic nucleus, photobromination using N-bromosuccinimide (NBS) is a well-established method for the benzylic bromination of alkyl-substituted aromatic compounds. youtube.com This proceeds via a free-radical mechanism. youtube.com However, under certain conditions, NBS can also be used for the bromination of activated aromatic rings. nih.govnih.gov The use of NBS under photochemical conditions for the direct nuclear bromination of dimethoxynaphthalenes is less common but could offer an alternative route, potentially influencing the regioselectivity compared to traditional electrophilic bromination. The reaction is typically initiated by light and proceeds through a radical chain mechanism. youtube.com
The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.
Bromine (Br₂): Molecular bromine is a common and effective brominating agent for activated aromatic compounds. prepchem.com It is often used in a solvent like acetic acid or a chlorinated solvent. prepchem.comgoogle.com The reaction with 2-methoxynaphthalene in acetic acid leads to the formation of 1,6-dibromo-2-methoxynaphthalene, which can then be selectively debrominated to 6-bromo-2-methoxynaphthalene. prepchem.com This suggests that controlling the stoichiometry of bromine is critical to avoid over-bromination.
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine. wku.edu It is often used for the bromination of activated aromatic rings and can offer better control over the reaction, minimizing the formation of byproducts. nih.gov The reaction can be catalyzed by acids or performed under photolytic conditions. nih.gov For the bromination of activated arenes, NBS in the presence of a catalyst can lead to high regioselectivity. wku.edu
Table 2: Comparison of Brominating Reagents
| Reagent | Advantages | Disadvantages | Typical Conditions |
| Bromine (Br₂) | High reactivity, readily available | Can lead to over-bromination, corrosive | Acetic acid, chlorinated solvents, often with a catalyst prepchem.comgoogle.com |
| N-Bromosuccinimide (NBS) | Milder, more selective, easier to handle | Less reactive than Br₂ | Acetonitrile, with acid catalyst or light nih.govnih.gov |
Methoxylation of Halogenated Naphthols or Naphthalenes
An alternative synthetic strategy involves the introduction of the methoxy groups after the bromination step. This approach would start with a dihydroxynaphthalene precursor, which is first brominated and then subjected to methoxylation.
The Williamson ether synthesis is a widely used and effective method for the formation of ethers, including methoxy-substituted aromatic compounds. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing 3,6-dimethoxynaphthalene, the precursor would be 3,6-dihydroxynaphthalene. This diol would be treated with a base, such as sodium hydroxide (B78521) or sodium hydride, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. researchgate.net
A patent describes a process for the manufacture of 2-bromo-6-methoxynaphthalene (B28277) starting from β-naphthol. google.com The process involves bromination to 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol (B32079), and finally methylation to give the desired product. google.com A similar multi-step approach could be envisioned for the synthesis of this compound, starting from a suitable dihydroxynaphthalene.
Table 3: Reagents for Williamson Ether Synthesis
| Reagent Type | Examples | Role in Reaction |
| Base | Sodium Hydroxide (NaOH), Sodium Hydride (NaH) | Deprotonates the hydroxyl group to form the nucleophilic alkoxide |
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄), Methyl Iodide (CH₃I) | Provides the methyl group that is attacked by the alkoxide |
Coupling Reactions in this compound Synthesis
The true synthetic value of this compound is realized in its application as a key building block in metal-catalyzed cross-coupling reactions. As an aryl bromide, it serves as an excellent electrophilic partner in a wide array of transformations designed to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecules from simpler, readily available components.
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and this compound is an ideal substrate for these methods. In these catalytic cycles, the palladium catalyst facilitates the reaction between the aryl bromide (the electrophile) and an organometallic or unsaturated partner (the nucleophile).
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like a boronic acid or ester) with an organohalide. libretexts.orgnih.gov this compound can be coupled with various aryl or vinyl boronic acids to produce biaryl and styrenyl naphthalenes, respectively. The reaction is prized for its mild conditions and the low toxicity of the boron-based reagents. libretexts.org The general conditions typically involve a palladium catalyst, a base, and a suitable solvent.
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Arylboronic acid, Vinylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2 with ligands (e.g., PPh3, SPhos) | Facilitates catalytic cycle |
| Base | Na2CO3, K3PO4, Cs2CO3 | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and catalyst |
Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org In this process, this compound can be coupled with a variety of alkenes, such as acrylates, styrenes, or simple olefins, in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This reaction is highly valuable for synthesizing substituted naphthalenes with alkenyl side chains, which are precursors to many complex structures. A key advantage of the Heck reaction is its excellent stereoselectivity, often yielding the trans isomer of the product. organic-chemistry.org
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Alkene | Styrene, Butyl acrylate, Pent-4-en-2-ol | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)2, PdCl2(PPh3)2 | Facilitates catalytic cycle |
| Base | Et3N, K2CO3, NaOAc | Neutralizes HBr formed in the reaction |
| Solvent | DMF, NMP, Acetonitrile | Solubilizes reactants and catalyst |
Sonogashira Reaction: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a dual catalytic system of palladium and copper(I). wikipedia.org Using this compound as the substrate, a wide range of alkynyl naphthalenes can be synthesized. These products are important intermediates for pharmaceuticals, organic materials, and natural products. wikipedia.orglibretexts.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner |
| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base | Et3N, Piperidine, DIPA | Solvent and neutralizes HBr |
Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful due to the high reactivity and functional group tolerance of organozinc compounds. wikipedia.org this compound can be coupled with various alkyl-, vinyl-, or aryl-zinc halides to generate the corresponding substituted naphthalenes. organic-chemistry.orgresearchgate.netnih.gov The Negishi reaction is a powerful tool, especially when other coupling methods may fail, and has been used in industrial applications for the synthesis of complex pharmaceutical intermediates. wikipedia.org
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organozinc Reagent | Aryl-ZnCl, Alkyl-ZnBr | Nucleophilic partner |
| Catalyst | Pd(PPh3)4, Ni(acac)2, Pd-PEPPSI complexes | Facilitates catalytic cycle |
| Solvent | THF, Dioxane, DMF | Reaction medium |
Direct Condensation Reactions
Direct condensation reactions, such as the Aldol or Claisen-Schmidt condensations, typically involve the reaction of an enolate with a carbonyl compound. For a molecule like this compound to participate directly in such a reaction, it would first need to be converted into a derivative containing either a carbonyl group or an activated C-H bond adjacent to a carbonyl or similar activating group.
For instance, if this compound were functionalized to introduce an acetyl group (e.g., via Friedel-Crafts acylation, though regioselectivity could be an issue), the resulting ketone could then undergo a condensation reaction. The methyl group of the acetyl moiety could be deprotonated to form an enolate, which could then react with an aldehyde or ketone. However, the scientific literature does not prominently feature direct condensation reactions starting from this compound itself as a primary synthetic strategy. Its utility is overwhelmingly demonstrated in the context of cross-coupling reactions where the C-Br bond is the reactive site.
Tandem and Multi-Component Reaction Sequences
To improve synthetic efficiency, reduce waste, and save time, chemists often design tandem (or domino) and multi-component reactions. These strategies involve combining multiple reaction steps into a single operation without isolating intermediates.
One-Pot Synthetic Approaches
A one-pot synthesis is a strategy where reactants are subjected to successive chemical reactions in a single reactor. This approach is highly efficient as it avoids lengthy separation processes and the purification of intermediate compounds. While specific one-pot procedures for the synthesis of this compound are not extensively documented, the compound is an excellent candidate for being used in one-pot sequences. For example, a one-pot process could involve an initial Negishi or Suzuki coupling of this compound, followed by the in-situ addition of another reagent to transform the newly introduced functional group. An example of a one-pot process in a related system is the conversion of phenols to anilines, which involves multiple steps (O-arylation followed by a Smiles rearrangement) in a single flask. orgsyn.org Such principles could be applied to reactions involving this compound.
Sequential Reaction Schemes for Enhanced Efficiency
Efficient synthesis often relies on well-designed sequential reaction schemes where the product of one step becomes the substrate for the next. The synthesis of functionalized bromonaphthalenes can serve as an excellent example of this principle. A patented process for the manufacture of the related compound 2-bromo-6-methoxynaphthalene (an important intermediate for the drug Naproxen) highlights such a sequence. google.comnih.gov
This industrial process involves three distinct steps:
Bromination: β-Naphthol is first brominated to yield 1,6-dibromo-2-naphthol. google.com
Reductive Debromination: The 1,6-dibromo intermediate is then selectively reduced to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol. google.com
Methylation: Finally, the hydroxyl group of 6-bromo-2-naphthol is methylated to give the final product, 2-bromo-6-methoxynaphthalene. google.com
Another efficient sequential process involves the bromination of 2-methoxynaphthalene to form 1,6-dibromo-2-methoxynaphthalene, followed by a selective dehalogenation with iron to remove the C1-bromide, yielding the desired 2-bromo-6-methoxynaphthalene. google.com These multi-step, controlled sequences demonstrate how complex, specific isomers can be prepared efficiently by carefully planning the order of reactions to control regioselectivity and maximize yield. google.comgoogle.com Similar strategic planning would be essential for an optimized synthesis of this compound from a suitable precursor. For instance, a selective synthesis of 2,6-dimethylnaphthalene (B47086) was achieved via a two-step process involving a Heck reaction followed by acid-catalyzed cyclization and in-situ oxidation. researchgate.net
Stereochemical Control and Regioselectivity in Synthesis
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) stands out as a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, thereby creating a nucleophilic center for subsequent reaction with an electrophile. wikipedia.org
In the context of synthesizing this compound, a plausible synthetic precursor would be 2,7-dimethoxynaphthalene (B1218487). The methoxy groups in this starting material can act as effective DMGs. The oxygen atom of the methoxy group coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium), directing the deprotonation to the adjacent C-1 or C-3 positions.
The general mechanism for directed ortho-metalation is as follows:
Coordination of the organolithium reagent to the oxygen of a methoxy group.
Deprotonation of the ortho-carbon, forming a thermodynamically stable aryllithium intermediate.
Quenching of the aryllithium species with an electrophile, in this case, a bromine source such as N-bromosuccinimide (NBS) or molecular bromine, to introduce the bromine atom at the desired position.
While a detailed experimental protocol for the direct ortho-lithiation and subsequent bromination of 2,7-dimethoxynaphthalene to yield 1-bromo-2,7-dimethoxynaphthalene (B2502520) is not extensively documented in readily available literature, the principles of DoM suggest its feasibility. The choice of solvent, temperature, and the specific organolithium base can significantly influence the efficiency and regioselectivity of the reaction.
A related synthetic approach has been patented for the production of the isomeric 2-bromo-6-methoxynaphthalene. This process involves the bromination of β-naphthol, followed by methylation. google.com Although not a direct DoM approach on a dimethoxy-substituted naphthalene, it highlights the multi-step strategies often required for the synthesis of specific brominated naphthalene derivatives.
Steric and Electronic Influences on Substituent Placement
The regioselectivity of electrophilic substitution reactions on naphthalene systems is a delicate balance of steric and electronic effects. In the case of dimethoxynaphthalenes, the methoxy groups are activating and ortho-, para-directing. However, the naphthalene core itself exhibits differential reactivity at its α (1, 4, 5, 8) and β (2, 3, 6, 7) positions.
When considering the ortho-lithiation of a substrate like 2,7-dimethoxynaphthalene, the directing effect of the two methoxy groups must be evaluated. The C-1 and C-3 positions are both ortho to a methoxy group. However, the C-1 position experiences a significant steric hindrance from the peri-hydrogen at the C-8 position. researchgate.net This steric repulsion, known as a peri-interaction, can disfavor the approach of the bulky organolithium reagent and subsequent electrophiles at the C-1 position. researchgate.netwikipedia.orgznaturforsch.com
Consequently, the lithiation is more likely to occur at the less sterically encumbered C-3 position, which is ortho to the C-2 methoxy group but lacks the challenging peri-interaction. This would lead to the formation of 3-lithio-2,7-dimethoxynaphthalene as the major intermediate. Subsequent bromination would then yield 3-bromo-2,7-dimethoxynaphthalene.
The electronic effects of the methoxy groups also play a crucial role. As electron-donating groups, they increase the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. However, the directing influence of multiple substituents can sometimes lead to a mixture of products if the electronic and steric factors are not strongly biased towards a single position.
For the synthesis of the target molecule, this compound, starting from a hypothetical 3,6-dimethoxynaphthalene, similar considerations would apply. The methoxy groups at C-3 and C-6 would direct ortho-lithiation to the C-2 and C-7 positions, as well as the C-4 and C-5 positions. Steric hindrance would again be a key factor in determining the preferred site of metalation and subsequent bromination.
Reactivity Profiles and Transformational Studies of 2 Bromo 3,6 Dimethoxynaphthalene
Halogen-Directed Reactivity
The bromine atom on the naphthalene (B1677914) ring is a key site for various chemical transformations, enabling the introduction of diverse functional groups.
Nucleophilic Substitution Reactions at the Bromine Center
Aryl halides, such as 2-bromo-3,6-dimethoxynaphthalene, are generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) reactions compared to alkyl halides. This is due to the increased electron density of the aromatic ring and the strength of the carbon-bromine bond. However, under specific conditions, such as the presence of a strong nucleophile or a catalyst, substitution reactions can occur. For instance, in the synthesis of certain compounds, the bromine atom can be displaced by various nucleophiles, although this often requires harsh reaction conditions or the use of a catalyst to proceed efficiently.
Organometallic Reactivity (e.g., Lithiation, Grignard Formation)
The bromine atom of this compound facilitates the formation of organometallic reagents, which are versatile intermediates in organic synthesis.
Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, can lead to lithium-halogen exchange, forming 3,6-dimethoxy-2-naphthyllithium. This organolithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups at the 2-position of the naphthalene core.
Grignard Formation: The reaction of this compound with magnesium metal in an etheral solvent, typically tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (3,6-dimethoxy-2-naphthyl)magnesium bromide. rsc.org Grignard reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org They react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols, ketones, and carboxylic acids, respectively. youtube.comyoutube.com The formation of Grignard reagents is often initiated by activating the magnesium surface, and the reaction is sensitive to the presence of water and air. wikipedia.org
| Starting Material | Reagent | Product |
| This compound | n-Butyllithium | 3,6-Dimethoxy-2-naphthyllithium |
| This compound | Magnesium (Mg) | (3,6-Dimethoxy-2-naphthyl)magnesium bromide |
Palladium-Catalyzed Coupling Reactions for Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. nih.govlibretexts.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. nih.gov This method is widely used for the synthesis of complex organic molecules. researchgate.net
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. youtube.com this compound can be reacted with alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group at the 2-position of the naphthalene ring.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govyoutube.com this compound can be coupled with terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base to synthesize 2-alkynyl-3,6-dimethoxynaphthalenes. nih.gov
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl or Styrenyl derivative |
| Heck | Alkene | Pd catalyst, Base | 2-Vinylnaphthalene derivative |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynylnaphthalene derivative |
Reactivity of Methoxy (B1213986) Groups
The two methoxy groups on the naphthalene ring also influence the reactivity of the molecule.
Demethylation Reactions
The methoxy groups can be cleaved to form the corresponding dihydroxynaphthalene derivative. This demethylation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting diol can then be used in further synthetic transformations, such as the synthesis of ethers or esters.
Role in Electron Density Modulation
The methoxy groups are electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic system. This increases the electron density of the naphthalene ring, making it more susceptible to electrophilic aromatic substitution reactions. The positions of the methoxy groups at C-3 and C-6 direct incoming electrophiles to specific positions on the ring. This electron-donating nature also influences the reactivity of the bromine atom in palladium-catalyzed coupling reactions, potentially affecting the rate of oxidative addition.
Aromatic Ring Reactivity
The aromatic rings of this compound are the primary sites for a variety of chemical modifications. The nature and position of the existing substituents significantly influence the outcome of these reactions.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. youtube.commsu.edu The rate and regioselectivity of EAS on a substituted naphthalene system like this compound are determined by the combined electronic effects of the methoxy and bromo substituents.
The two methoxy groups are strong activating groups and are ortho-, para-directing. The bromine atom is a deactivating group but is also ortho-, para-directing. In cases of competing directing effects, the strongly activating groups dominate the regiochemical outcome. youtube.com For this compound, the positions available for substitution are C-1, C-4, C-5, and C-7. The C-3 and C-6 positions are occupied by methoxy groups, and the C-2 position by a bromine atom.
Acylation: Friedel-Crafts acylation is another important EAS reaction. Similar to nitration, no specific studies on the acylation of this compound have been found. However, the general principles of EAS suggest that acylation would also be directed by the methoxy groups to the activated positions on the naphthalene rings. msu.edu
| Reaction | Expected Major Product(s) | Rationale |
| Nitration | 1-Nitro-2-bromo-3,6-dimethoxynaphthalene, 5-Nitro-2-bromo-3,6-dimethoxynaphthalene, 7-Nitro-2-bromo-3,6-dimethoxynaphthalene | The powerful activating and directing effects of the two methoxy groups at C-3 and C-6 will direct the incoming electrophile (NO2+) to the available ortho and para positions. |
| Acylation | 1-Acyl-2-bromo-3,6-dimethoxynaphthalene, 5-Acyl-2-bromo-3,6-dimethoxynaphthalene, 7-Acyl-2-bromo-3,6-dimethoxynaphthalene | Similar to nitration, the regioselectivity of Friedel-Crafts acylation is controlled by the strongly activating methoxy substituents. |
There is a lack of available scientific literature detailing the specific radical reactions involving this compound. While aryl bromides can undergo radical reactions, such as those initiated by radical initiators or photolysis, the specific behavior of this compound under such conditions has not been reported in the reviewed literature.
Dimerization and Polymerization Pathways
The presence of a bromine atom on the naphthalene scaffold allows for various coupling reactions that can lead to the formation of dimers and polymers.
On-surface synthesis has emerged as a powerful technique for the bottom-up fabrication of atomically precise nanomaterials, including polymers and graphene nanoribbons. imdea.orgnii.ac.jp This methodology often utilizes halogenated precursor molecules that undergo dehalogenative coupling upon thermal activation on a catalytic metal surface. imdea.orgmpg.de
While there are reports on the on-surface synthesis of polymers and graphene nanoribbons using other brominated naphthalene derivatives, such as 1,5-dibromo-2,6-dimethoxynaphthalene (B1298473) and 2,3-bis(bromomethyl)naphthalene, no specific studies on the use of this compound as a precursor for on-surface polymerization have been identified in the reviewed literature. mpg.denih.gov The presence of a single bromine atom suggests that it could potentially undergo homocoupling to form a dimer, but the formation of extended polymer chains would be limited without additional reactive sites.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. bohrium.com The bromine atom in this compound, being covalently bonded to an sp2-hybridized carbon of the aromatic ring, can participate in halogen bonding.
While the crystal structure and specific intermolecular interactions of this compound have not been detailed in the surveyed literature, studies on related molecules provide insights. For instance, co-crystallization experiments involving 2,6-dimethoxynaphthalene (B181337) and a diiodopyromellitic diimide have demonstrated the formation of halogen-bonded superstructures. rsc.org This indicates that the oxygen atoms of the methoxy groups in a dimethoxynaphthalene system can act as halogen bond acceptors. Furthermore, studies on dihalogenated phenols show the interplay of hydrogen bonding and halogen bonding in their crystal packing. researchgate.netnih.gov
Synthesis and Exploration of Derivatives and Analogs of 2 Bromo 3,6 Dimethoxynaphthalene
Functionalization of the Bromine Atom
The bromine atom on the naphthalene (B1677914) ring is a key site for introducing a variety of functional groups, enabling the synthesis of diverse classes of compounds.
Synthesis of Aryl Ethers, Amines, and Carboxylic Acids
The bromine atom can be readily displaced or transformed to introduce oxygen, nitrogen, and carbon-based functionalities.
Aryl Ethers: The synthesis of aryl ethers from 2-bromo-3,6-dimethoxynaphthalene can be achieved through nucleophilic substitution reactions. A common method is the Williamson ether synthesis, where an alkoxide reacts with the aryl bromide to form an ether linkage. masterorganicchemistry.com While direct displacement on an aryl halide is generally difficult, the use of catalysts can facilitate this transformation. For instance, the reaction of phenols with aryl halides in the presence of a suitable base and catalyst can yield diaryl ethers. researchgate.net
Aryl Amines: Aryl amines can be synthesized from this compound through various amination reactions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. These reactions typically employ a palladium or copper catalyst to couple the aryl bromide with a primary or secondary amine. organic-chemistry.org Another approach involves the reduction of a nitro group, which can be introduced onto the aromatic ring prior to amination. libretexts.org
Carboxylic Acids: The bromine atom can be converted to a carboxylic acid group through several synthetic steps. One common method involves the formation of an organometallic intermediate, such as a Grignard reagent, followed by carboxylation with carbon dioxide. epo.org Alternatively, the bromo-substituted naphthalene can undergo a transition metal-catalyzed carbonylation reaction.
The following table summarizes some examples of these functionalization reactions:
| Starting Material | Reagents | Product Class |
| This compound | Phenol, Base, Catalyst | Aryl Ether |
| This compound | Amine, Pd or Cu Catalyst, Base | Aryl Amine |
| This compound | 1. Mg or Li, 2. CO2 | Carboxylic Acid |
Formation of Organometallic Reagents for Further Elaboration
The bromine atom in this compound is a prime handle for the generation of organometallic reagents, which are potent nucleophiles in carbon-carbon bond-forming reactions.
Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 2-(3,6-dimethoxynaphthyl)magnesium bromide. libretexts.org These reagents are highly reactive and must be prepared under anhydrous conditions. libretexts.org
Organolithium Reagents: Similarly, treatment with an alkyllithium reagent, such as n-butyllithium, or with lithium metal can lead to the formation of the corresponding organolithium species. libretexts.org These reagents are generally more reactive than their Grignard counterparts.
These organometallic intermediates are invaluable for creating new carbon-carbon bonds. They readily react with a variety of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce new alkyl or aryl groups onto the naphthalene scaffold. msu.edu For example, reaction with an aldehyde will produce a secondary alcohol, while reaction with a ketone will yield a tertiary alcohol.
The table below illustrates the formation of these organometallic reagents:
| Starting Material | Reagent | Product |
| This compound | Mg, Ether | 2-(3,6-Dimethoxynaphthyl)magnesium bromide |
| This compound | n-BuLi or Li | 2-(3,6-Dimethoxynaphthyl)lithium |
Modifications of the Methoxy (B1213986) Groups
The two methoxy groups on the naphthalene ring offer additional sites for chemical modification, leading to the synthesis of hydroxylated derivatives and analogs with varied ester and ether functionalities.
Synthesis of Hydroxylated Naphthalene Derivatives
Demethylation of one or both methoxy groups in this compound yields the corresponding hydroxylated naphthalene derivatives. This transformation is typically achieved using strong acids or Lewis acids. For example, treatment with hydrobromic acid (HBr) or boron tribromide (BBr3) can cleave the methyl ether to reveal the free hydroxyl group. The selective demethylation of one methoxy group over the other can be challenging and often depends on the reaction conditions and the steric and electronic environment of each group.
Preparation of Esters and Ethers with Different Alkyl Chains
Once the hydroxylated derivatives are obtained, they can be further functionalized to prepare a variety of esters and ethers.
Esters: Esterification can be carried out by reacting the hydroxylated naphthalene with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), in the presence of an acid catalyst or a coupling agent. For instance, reacting the hydroxylated compound with acetic anhydride would yield the corresponding acetate (B1210297) ester.
Ethers: The synthesis of ethers with different alkyl chains can be accomplished via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This involves deprotonating the hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. libretexts.org This method allows for the introduction of a wide range of alkyl groups.
The following table provides examples of these modifications:
| Starting Material | Reagents | Product Class |
| This compound | HBr or BBr3 | Hydroxylated Naphthalene |
| Hydroxylated Naphthalene Derivative | Carboxylic Acid/Acyl Halide | Ester |
| Hydroxylated Naphthalene Derivative | Alkyl Halide, Base | Ether |
Diversification of the Naphthalene Core
Beyond functionalization of the bromine and methoxy groups, the naphthalene core itself can be modified to create a broader range of analogs. These modifications can involve electrophilic substitution reactions or more complex transformations that alter the aromatic ring system. While the presence of the bromo and methoxy groups will influence the regioselectivity of these reactions, they offer a pathway to introduce additional substituents such as nitro, acyl, or alkyl groups onto the naphthalene ring. Further elaboration of these newly introduced functional groups can lead to a vast array of structurally diverse compounds.
Introduction of Additional Substituents (e.g., Alkyl, Aryl, Nitrile)
The bromine atom at the 2-position of this compound serves as a versatile handle for the introduction of a variety of functional groups through well-established cross-coupling reactions. These reactions, typically catalyzed by palladium complexes, are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Aryl and Alkyl Substituents: The introduction of aryl and alkyl groups can be readily envisioned through Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. These powerful methods involve the reaction of the aryl bromide with an appropriate organoboron, organotin, or organozinc reagent, respectively, in the presence of a palladium catalyst and a base.
The Suzuki-Miyaura coupling , renowned for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives, would be a primary choice for introducing diverse aryl and heteroaryl moieties. Similarly, alkyl groups could be installed using alkylboranes or related reagents.
The Stille coupling , utilizing organostannanes, offers another robust avenue for C-C bond formation. While concerns over the toxicity of tin reagents exist, this method often provides excellent yields and is tolerant of a wide range of functional groups.
For the introduction of alkyl groups, the Negishi coupling , employing organozinc reagents, presents a highly effective alternative, often exhibiting high reactivity and selectivity.
Nitrile Substituents: The cyanation of aryl bromides is a common transformation to introduce a nitrile group, a valuable synthon for the preparation of carboxylic acids, amines, and various nitrogen-containing heterocycles. This can be achieved through palladium-catalyzed cyanation reactions using cyanide sources such as zinc cyanide or potassium cyanide.
Interactive Data Table: Plausible Cross-Coupling Reactions for the Functionalization of this compound
| Coupling Partner Category | Example Reagent | Reaction Type | Expected Product |
| Aryl | Phenylboronic acid | Suzuki-Miyaura | 2-Phenyl-3,6-dimethoxynaphthalene |
| Alkyl | Methylboronic acid | Suzuki-Miyaura | 2-Methyl-3,6-dimethoxynaphthalene |
| Aryl | Phenyltributylstannane | Stille | 2-Phenyl-3,6-dimethoxynaphthalene |
| Nitrile | Zinc Cyanide | Palladium-catalyzed Cyanation | 3,6-Dimethoxynaphthalene-2-carbonitrile |
Ring-Fused Systems and Annulation Reactions
The construction of polycyclic aromatic hydrocarbons and heterocyclic systems through the annulation of an additional ring onto the naphthalene core represents a significant expansion of molecular complexity. The bromo and methoxy substituents on the starting material offer multiple avenues for such transformations.
One of the most powerful and widely used methods for ring annulation is the intramolecular Heck reaction . This would involve a preliminary step to introduce a vinyl or other unsaturated group at a position ortho to the bromine atom. For instance, a Heck reaction could first be used to couple an alkene to the 2-position. Subsequent intramolecular cyclization of a suitably designed derivative, where an olefinic moiety is tethered to the 1- or 3-position, could then lead to the formation of a new six-membered ring, yielding a phenanthrene (B1679779) derivative.
Another classical approach to forming fused aromatic rings is through Diels-Alder reactions . While not directly involving the bromine atom, the diene character of the naphthalene ring system, potentially influenced by the methoxy groups, could be exploited. More direct annulation strategies could involve the initial conversion of the bromo group to a more reactive functionality, such as a boronic ester or an organolithium species, followed by reaction with a suitable diene or a molecule containing two electrophilic centers.
Furthermore, the development of fused heterocyclic systems could be envisioned. For example, following a Buchwald-Hartwig amination to introduce an amino group at the 2-position, subsequent intramolecular cyclization reactions with appropriate bifunctional reagents could lead to the formation of various nitrogen-containing polycyclic structures.
The absence of specific literature precedents for these annulation reactions on this compound means that the proposed pathways are theoretical. The table below outlines some potential annulation strategies.
Interactive Data Table: Hypothetical Annulation Reactions Starting from this compound Derivatives
| Annulation Strategy | Intermediate | Resulting Fused System |
| Intramolecular Heck Reaction | 2-(But-3-en-1-yl)-3,6-dimethoxynaphthalene (hypothetical) | Dihydrophenanthrene derivative |
| Diels-Alder Reaction | This compound with a suitable diene | Polycyclic aromatic hydrocarbon |
| Pictet-Spengler Reaction | 2-Amino-1-ethyl-3,6-dimethoxynaphthalene (hypothetical) | Tetrahydro-β-carboline derivative |
Theoretical and Computational Investigations of 2 Bromo 3,6 Dimethoxynaphthalene
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of chemical bonds within 2-Bromo-3,6-dimethoxynaphthalene dictate its physical and chemical properties. Computational analysis elucidates these features with high precision.
Quantum chemical calculations are fundamental to modeling the geometry and electronic properties of molecules. For aromatic systems like this compound, Density Functional Theory (DFT) is a widely used and reliable method. samipubco.comresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the molecule's optimized ground-state geometry, vibrational frequencies, and electronic energy. scienceopen.com
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher levels of theory and can provide benchmark-quality data on interaction energies and electronic structure, although they are more computationally demanding. researchgate.net These calculations are crucial for accurately describing intermolecular interactions, such as the π-π stacking that can occur between naphthalene (B1677914) rings. researchgate.net For the parent naphthalene molecule, high-level ab initio computations have been essential in understanding the forces that govern dimer formation, identifying dispersion as the primary source of attraction. researchgate.net While specific calculations for this compound are not prevalent in the literature, the established methodologies provide a clear framework for its theoretical investigation.
Table 1: Representative Theoretical Methods for Naphthalene Derivatives
| Method Type | Common Functional/Level | Basis Set Example | Typical Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, CAM-B3LYP | 6-311G(d,p) | Geometry Optimization, HOMO-LUMO energies, NBO Analysis |
| Ab Initio | MP2, CCSD(T) | aug-cc-pVDZ | High-accuracy energy calculations, Interaction energies |
This table is illustrative of common methods applied to naphthalene systems based on available literature. samipubco.comscienceopen.com
The distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity.
The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scialert.net A smaller gap suggests the molecule is more polarizable and more reactive. scialert.net
For this compound, the two methoxy (B1213986) (-OCH₃) groups are electron-donating, which would be expected to raise the energy of the HOMO. The bromine (-Br) atom is an electron-withdrawing group, which would lower the energy of the LUMO. The combined effect of these substituents on the naphthalene core is a reduction of the HOMO-LUMO gap compared to the parent naphthalene molecule, suggesting enhanced reactivity. researchgate.netrsc.org Studies on substituted naphthalenes confirm that both electron-donating and electron-withdrawing groups tend to decrease the HOMO-LUMO gap. rsc.org
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution, revealing the partial charges on each atom. In this compound, significant negative charge would be expected on the oxygen atoms of the methoxy groups and a degree of positive charge on the attached carbon atoms and the bromine atom, influencing its electrostatic interactions and reactivity.
Table 2: Calculated FMO Energies for Naphthalene and Substituted Analogues (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 2-(dimethylamino)naphthalene | -4.83 | -0.63 | 4.20 |
Data is based on DFT/B3LYP calculations for naphthalene and related substituted compounds to illustrate substituent effects. samipubco.comrsc.org The exact values for this compound would require specific calculation.
Mechanistic Studies of Chemical Transformations
Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that control reaction rates.
For any proposed chemical transformation of this compound, computational methods can be used to map the potential energy surface. This involves locating the structures of all reactants, intermediates, transition states, and products along a reaction coordinate. rutgers.edu A transition state is a first-order saddle point on this surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. rutgers.eduacs.org
For example, in an electrophilic aromatic substitution reaction on the naphthalene ring, the mechanism involves the formation of a high-energy intermediate known as a naphthalenonium ion (or Wheland intermediate). youtube.com Computational modeling can determine the relative energies of different possible intermediates, thereby predicting the most likely reaction pathway. youtube.com The characterization of the transition state leading to this intermediate allows for the calculation of the activation energy, which is directly related to the reaction rate.
When a molecule has multiple potential reaction sites, computational chemistry can predict the regioselectivity of a reaction. In the case of this compound, further substitution on the aromatic ring could occur at several different positions. The existing methoxy and bromo substituents exert directing effects that influence the position of attack by an incoming reagent.
Computational analysis of the transition states for attack at each possible position can reveal which pathway has the lowest activation energy. youtube.com The stability of the resulting carbocation intermediates is a key factor; positions that allow for better charge delocalization and resonance stabilization will be favored. youtube.com Generally, electrophilic attack on a naphthalene ring preferentially occurs at the 1-position (alpha) over the 2-position (beta) under kinetic control because the corresponding intermediate is better stabilized by resonance. youtube.com However, the electronic influence of the existing substituents on this compound would modulate this intrinsic preference.
Many important reactions, such as cross-coupling reactions (e.g., Suzuki, Heck), are facilitated by transition metal catalysts. Computational modeling is crucial for understanding how these catalysts function in reactions involving substrates like this compound. The bromine atom makes the compound a suitable substrate for such reactions.
Theoretical studies can model the entire catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination. By calculating the energy profiles of these steps, researchers can understand the role of the catalyst, identify the rate-determining step, and predict how changes to the ligand or metal center might improve catalytic efficiency. This provides atomic-level insights that complement experimental studies and guide the design of new and improved catalytic systems for the functionalization of naphthalene derivatives.
Advanced Spectroscopic Analysis of 2 Bromo 3,6 Dimethoxynaphthalene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For 2-bromo-3,6-dimethoxynaphthalene, both one-dimensional and two-dimensional NMR techniques are invaluable.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to its aromatic protons and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with neighboring protons, and the analysis of these coupling constants (J values) is crucial for assigning each signal to a specific proton on the naphthalene (B1677914) ring.
Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For instance, carbons bonded to the electronegative oxygen of the methoxy groups and the bromine atom will have characteristic chemical shifts.
| ¹H NMR Data for 2-Bromo-6-methoxynaphthalene (B28277) | | :--- | :--- | | Assignment | Shift (ppm) | | A | 7.902 | | B | 7.456 | | C | 7.584 | | D | 7.594 | | E | 7.373 | | F | 7.388 | | G | 7.681 | | Note: Data corresponds to 2-bromo-6-methoxynaphthalene in CCl4 at 300 MHz. chemicalbook.com |
| ¹³C NMR Data for 2-Bromo-6-methoxynaphthalene | | :--- | :--- | | Chemical Shift (ppm) | | 55.4 | | 107.0 | | 118.0 | | 118.9 | | 128.7 | | 129.2 | | 129.8 | | 130.0 | | 135.5 | | 157.9 | | Note: Data corresponds to 2-bromo-6-methoxynaphthalene. chemicalbook.com |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of substituted naphthalenes. youtube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons, confirming their connectivity within the ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. columbia.edu This is instrumental in assigning the signals of the protonated carbons in the naphthalene ring. sdsu.edu
Deuterium (B1214612) Labeling for Mechanistic Insights
Deuterium (²H) labeling is a sophisticated technique used to trace reaction mechanisms and to aid in the assignment of NMR signals. organicchemistrytutor.com In the context of synthesizing naphthalene derivatives, deuterium can be introduced at specific positions. youtube.com For example, if a synthetic route involves a Grignard reagent, quenching with deuterated water (D₂O) can introduce a deuterium atom at the site of the Grignard formation. organicchemistrytutor.com The absence of a proton signal and the presence of a characteristic carbon-deuterium coupling in the ¹³C NMR spectrum at the labeled position provide definitive proof of its location. This method can be invaluable for understanding rearrangement processes or for confirming the regioselectivity of a reaction. nih.govacs.org
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₁₂H₁₁BrO₂), HRMS would provide an exact mass measurement. This precise mass allows for the unambiguous determination of the molecular formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions.
Fragmentation Pattern Analysis for Structural Information
In the mass spectrometer, molecules are ionized and then fragment in characteristic ways. libretexts.org The analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure. For aromatic compounds like naphthalenes, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org
Key fragmentation pathways for this compound would likely involve:
Loss of a methyl group (-CH₃) from one of the methoxy substituents.
Loss of a methoxy group (-OCH₃) .
Loss of a bromine atom (-Br) . The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. miamioh.edu
Cleavage of the ether bond.
X-Ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive proof of molecular structure and offers a detailed view of the arrangement of molecules in the solid state. For aromatic systems like naphthalenes, this technique reveals crucial information about planarity, substituent orientation, and the non-covalent forces at play.
The molecular structure of this compound is anticipated to feature a largely planar naphthalene ring system. The methoxy groups, due to the rotational freedom around the C-O bonds, may lie either in the plane of the naphthalene ring or be slightly twisted. The precise conformation will be a balance between electronic effects, favoring planarity for optimal conjugation, and steric hindrance.
Although direct crystallographic data for the title compound is absent, we can examine data from related structures to predict its crystallographic parameters. For instance, the analysis of various di(bromomethyl)naphthalene isomers reveals common crystal systems and space groups for substituted naphthalenes. researchgate.net A hypothetical crystal structure for this compound would likely belong to a monoclinic or orthorhombic crystal system, which is common for such aromatic compounds.
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, a hypothetical data table is presented below. These values are representative of what might be expected for a compound of this nature.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z (molecules per cell) | 4 |
The solid-state architecture of this compound and its derivatives is expected to be governed by a combination of intermolecular forces, including halogen bonding and π-π stacking.
π-π Stacking: The extended aromatic system of the naphthalene core provides a large surface area for π-π stacking interactions. These interactions, arising from the attraction between the electron-rich π-clouds of adjacent naphthalene rings, are a major cohesive force in the crystals of polycyclic aromatic hydrocarbons and their derivatives. researchgate.net The substitution pattern on the naphthalene ring can influence the nature of the π-π stacking, leading to either face-to-face or offset arrangements of the aromatic planes. The presence of substituents like bromine and methoxy groups can modulate the electron density of the aromatic system, thereby fine-tuning the strength and geometry of these stacking interactions.
In the crystal structures of di(bromomethyl)naphthalene isomers, various types of interactions have been identified, including weak C-H···Br hydrogen bonds, Br···Br interactions, and C-H···π contacts, in addition to π-π stacking. researchgate.net It is highly probable that a combination of these forces would be operative in the crystal lattice of this compound, leading to a complex and well-defined three-dimensional architecture.
Summary of Expected Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Halogen Bonding | C-Br | O (methoxy), Br, or π-system of another molecule | Directional control of molecular assembly |
| π-π Stacking | Naphthalene π-system | Naphthalene π-system of an adjacent molecule | Major cohesive force, leading to columnar or layered structures |
| C-H···Br Hydrogen Bonds | C-H (aromatic/methyl) | Br | Contribution to the overall stability of the crystal lattice |
| C-H···O Hydrogen Bonds | C-H (aromatic/methyl) | O (methoxy) | Further stabilization of the crystal packing |
| Br···Br Interactions | Br | Br | Can lead to the formation of specific packing motifs |
The interplay of these various intermolecular interactions ultimately determines the final crystal structure, which in turn influences the macroscopic properties of the material, such as its melting point, solubility, and morphology. A detailed crystallographic study of this compound would be invaluable in confirming these predictions and providing a deeper insight into its solid-state behavior.
Advanced Applications in Organic Chemistry and Materials Science
Building Block for Complex Organic Synthesis
The utility of brominated aromatic compounds as building blocks in organic synthesis is well-established. The carbon-bromine bond serves as a key functional group for forming new carbon-carbon or carbon-heteroatom bonds, essential for constructing more complex molecular architectures.
Precursor in the Synthesis of Bioactive Compounds
A comprehensive review of scientific literature did not yield specific examples of 2-Bromo-3,6-dimethoxynaphthalene being directly used as a precursor in the synthesis of specific, named bioactive compounds. While related structures, such as 2-bromo-6-methoxynaphthalene (B28277), are known intermediates in the synthesis of anti-inflammatory drugs, similar applications for the 3,6-dimethoxy isomer are not explicitly detailed in available research.
Intermediate in the Total Synthesis of Natural Products
The total synthesis of natural products often involves the use of precisely functionalized building blocks to construct complex target molecules. However, searches of chemical databases and literature did not identify published total synthesis routes where this compound is cited as a key intermediate.
Materials Science Applications
Naphthalene (B1677914) derivatives are often explored in materials science for their potential to form rigid, planar structures with useful electronic and photophysical properties.
Precursors for Polymeric Materials and Oligomers
There is no specific information available in the reviewed literature detailing the use of this compound as a monomer for the synthesis of polymeric materials or oligomers.
Components in Conjugated Systems and Electronic Materials
While the naphthalene core is a common component in conjugated systems for electronic materials, specific research detailing the incorporation of the this compound unit into such materials could not be found in available scientific publications.
Development of Chemical Probes and Reagents
The functional groups present on this compound suggest potential for its development into specialized chemical probes or reagents. The methoxy (B1213986) groups can be associated with fluorescent properties, and the bromine atom allows for tethering to other molecules. Despite this potential, there are no specific examples in the scientific literature of its application in the development of chemical probes or as a specialized reagent for particular chemical transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-3,6-dimethoxynaphthalene, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination of 3,6-dimethoxynaphthalene using electrophilic brominating agents like N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN). Reaction optimization includes controlling stoichiometry (e.g., 1.3 equivalents of NBS) and temperature (reflux conditions) to maximize yield and minimize side products. Post-reaction purification via column chromatography with methanol/dichloromethane gradients is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns and methoxy/bromo group positions. High-resolution mass spectrometry (HRMS) or Electron Ionization Mass Spectrometry (EIMS) validates molecular weight and isotopic patterns (e.g., 79Br/81Br). Purity assessment via HPLC (>95%) is standard, with UV-Vis or fluorescence detection for trace analysis .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel chromatography with gradient elution (e.g., 2–5% methanol in dichloromethane) effectively separates brominated products. Recrystallization from ethanol or hexane/ethyl acetate mixtures improves crystalline purity. Monitoring via TLC (Rf ~0.3 in MeOH/DCM 2:98) ensures consistency .
Advanced Research Questions
Q. How does bromination regioselectivity vary in dimethoxynaphthalene derivatives, and what factors influence substitution patterns?
- Methodological Answer : Regioselectivity in bromination is governed by electronic and steric effects. Methoxy groups at positions 3 and 6 deactivate the naphthalene ring, directing bromination to less hindered positions (e.g., C-2). Computational modeling (DFT) of electron density maps and reaction intermediate stability can predict substitution sites. Experimental validation via NOESY NMR or X-ray crystallography confirms regiochemical outcomes .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers) or impurities. Use variable-temperature NMR to distinguish between conformational exchange and true splitting. Cross-validate with 2D techniques (COSY, HSQC) and compare with simulated spectra from computational tools (e.g., ACD/Labs or MNova) .
Q. What are the environmental degradation pathways of this compound under atmospheric conditions?
- Methodological Answer : Photolytic degradation via UV irradiation generates brominated radicals and trifluoropropene intermediates. Computational kinetic studies (e.g., density functional theory) predict reaction barriers, while experimental setups with controlled radiation chambers and GC-MS monitoring identify degradation products like brominated aldehydes or carboxylic acids .
Q. What strategies enable regioselective functionalization of this compound for complex natural product synthesis?
- Methodological Answer : Aromatic Finkelstein reactions (halogen exchange) with CuI catalysts in DMF or DMSO replace bromine with iodine for downstream cross-coupling. Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination introduces aryl/amine groups. Protecting methoxy groups with TMSCl prior to lithiation prevents undesired side reactions .
Q. How do solvent polarity and proticity affect the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, enhancing substitution rates. Protic solvents (e.g., ethanol) slow reactivity due to hydrogen bonding. Solubility studies (e.g., in alcohol/chloroform mixtures) guide solvent selection for optimal reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
